![molecular formula C11H15N3 B12602870 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- CAS No. 646056-64-6](/img/structure/B12602870.png)
2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diazaspiro[34]octane, 2-(3-pyridinyl)- is a spirocyclic compound featuring a unique structure that combines a diazaspiro core with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
While specific industrial production methods for 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- are not extensively documented, the general approach involves scalable synthetic routes that utilize cost-effective reagents and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of appropriate nucleophiles or electrophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different substituents.
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: A derivative with a tert-butyl group, used in various chemical applications.
Uniqueness
2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- stands out due to its unique combination of a diazaspiro core and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
646056-64-6 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-pyridin-3-yl-2,5-diazaspiro[3.4]octane |
InChI |
InChI=1S/C11H15N3/c1-3-10(7-12-5-1)14-8-11(9-14)4-2-6-13-11/h1,3,5,7,13H,2,4,6,8-9H2 |
InChI Key |
PSESTDMARZXMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN(C2)C3=CN=CC=C3)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


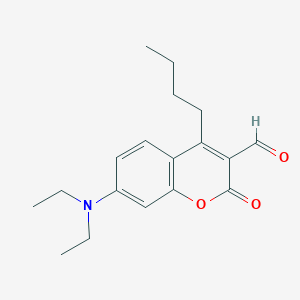
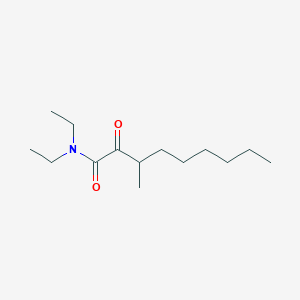

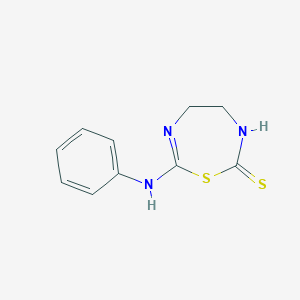

![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
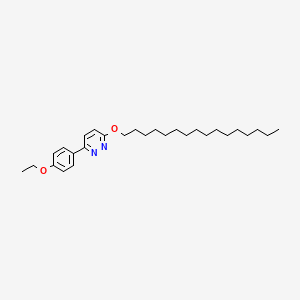
![(7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione](/img/structure/B12602838.png)
![3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12602848.png)
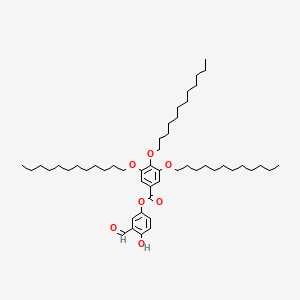
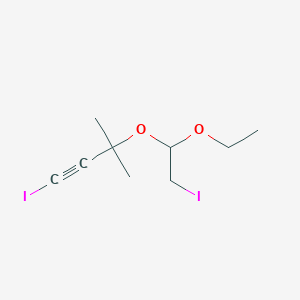

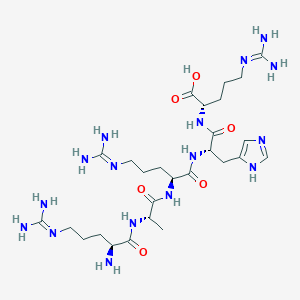
![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
